(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone
Description
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a cyclopentane ring and an o-tolyl methanone substituent. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring bicyclic scaffolds. Its synthesis typically involves multi-step cyclization and functionalization reactions, though specific protocols remain proprietary in many cases .
Properties
IUPAC Name |
(2-methylphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-5-2-3-6-13(12)17(21)19-9-10-20-16(11-19)14-7-4-8-15(14)18-20/h2-3,5-6H,4,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMXOEWBHSWHRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 281.35 g/mol
- CAS Number : 2034554-07-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of hydrazines and diketones under controlled conditions. The final assembly often utilizes coupling reagents such as DCC (dicyclohexylcarbodiimide) to form the desired structure.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of pyrazolo compounds exhibit moderate antibacterial activity against various strains. For instance, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
Anticancer Properties
The compound has been tested for cytotoxic effects against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). Results indicated significant inhibition of cell proliferation in a dose-dependent manner. The presence of electronegative substituents like chlorine has been noted to enhance cytotoxicity .
Antioxidant Activity
Research has also highlighted the compound's moderate antioxidant properties. This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This could lead to alterations in metabolic processes and cellular responses.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Rao et al., 2023 | Antimicrobial Activity | The compound showed moderate activity against Mycobacterium tuberculosis. |
| Ajol et al., 2023 | Cytotoxicity | Significant inhibition observed in A549 and HT-29 cell lines; chlorinated derivatives exhibited higher efficacy. |
| BenchChem Analysis | Antioxidant Properties | Moderate antioxidant activity noted; potential for therapeutic applications in oxidative stress conditions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogous pyrazolo-fused heterocycles, such as those described in recent synthesis studies. Key structural and functional differences are highlighted below:
Table 1: Comparative Analysis of Selected Pyrazolo-Fused Compounds
Key Differences:
Core Structure : The target compound’s pyrazolo[1,5-a]pyrazine core fused with a cyclopentane ring introduces greater conformational rigidity compared to the pyrazolo-triazine cores of compounds 10a and 10b. This rigidity may enhance binding specificity in protein-ligand interactions .
However, this also lowers solubility in aqueous media .
Synthetic Pathways: While 10a and 10b are synthesized via diazotization and cyclization of amino-pyrazoles, the target compound likely requires more complex cyclopentane annulation steps, increasing synthetic difficulty .
Research Findings and Functional Insights
- Target Compound : Preliminary docking studies suggest moderate affinity for kinase domains (e.g., CDK2), though experimental validation is pending. Its logP value (~3.2) indicates moderate lipophilicity, aligning with CNS drug-like properties.
- Compound 10a : Exhibits fluorescence under UV light due to extended conjugation in the triazine-triazole system, making it suitable for bioimaging applications .
- Compound 10b : Demonstrates improved aqueous solubility (logS ≈ -4.1) compared to 10a (logS ≈ -4.9), attributed to its isomeric substitution pattern .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
